[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Description
The compound [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring a 1,3,5-triazine core linked to a 1,2,3-triazole moiety. The triazine ring is substituted with amino and dimethylamino groups, while the triazole group is functionalized with a phenyl ring and an ester carboxylate. Its synthesis likely involves nucleophilic substitution or cyclization reactions, as inferred from analogous triazine derivatives .
Properties
IUPAC Name |
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N9O2/c1-23(2)15-19-10(18-14(17)20-15)8-26-13(25)11-12(16)22-24(21-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,16,22)(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBLJYBPMHTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC(=O)C2=NN(N=C2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113177 | |
| Record name | [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727673-70-3 | |
| Record name | [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727673-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a hybrid molecule that incorporates triazole and triazine moieties. These structural features are linked to a variety of biological activities, making such compounds of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N7O2, with a molecular weight of approximately 369.49 g/mol. The presence of both triazole and triazine rings suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. Research shows that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that various triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The compound may exhibit similar antimicrobial efficacy due to its structural characteristics.
Anticancer Activity
Triazole derivatives have also been reported to possess anticancer properties. A specific study evaluated a series of triazole compounds for their cytotoxicity against several cancer cell lines, revealing IC50 values ranging from 51 nM to 130 nM . The incorporation of dimethylamino groups was found to enhance the activity significantly. The compound's structure suggests it may similarly inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
Enzyme Inhibition
The compound is likely to interact with various enzymes due to its functional groups. For example, studies have shown that triazole derivatives can inhibit carbonic anhydrase-II with IC50 values comparable to established inhibitors like acetazolamide . Molecular docking studies indicated that these compounds bind effectively to the enzyme's active site, suggesting a potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole and triazine moieties can significantly influence biological activity. For instance:
- Substituents : The presence of electron-donating groups such as dimethylamino enhances antimicrobial and anticancer activities.
- Linker Variations : Altering the linker between the triazole and triazine can affect binding affinity to target proteins.
Case Studies
- Antimicrobial Efficacy : A recent study synthesized a series of triazole derivatives and tested them against a panel of bacteria. One derivative exhibited an MIC value of 0.125 μg/mL against MRSA, indicating strong antibacterial potential .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain triazole derivatives led to over 80% inhibition of cancer cell lines such as HT-29 and H460 at low concentrations . This suggests that the compound could be a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Structural Features
The compound’s dual heterocyclic architecture distinguishes it from simpler triazine-based molecules. Key comparisons include:
Key Observations :
Comparison of Challenges :
- The triazole moiety in the target compound may require multi-step synthesis, increasing complexity compared to simpler sulfonylureas.
- Steric hindrance from the phenyl group could necessitate optimized reaction conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
